N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide
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Overview
Description
N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide is a complex organic compound that features a combination of indole, morpholine, and benzothiadiazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Indole Derivative: The indole moiety can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions.
Introduction of the Morpholine Group: The morpholine group can be introduced via nucleophilic substitution reactions, where a suitable leaving group on the indole derivative is replaced by morpholine.
Coupling with Benzothiadiazole: The final step involves coupling the indole-morpholine intermediate with benzo[c][1,2,5]thiadiazole-5-carboxamide using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to improve yield and scalability. This could include the use of continuous flow reactors for better control over reaction conditions and the use of automated synthesis platforms to streamline the process.
Chemical Reactions Analysis
Types of Reactions
N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form indole-2,3-dione derivatives.
Reduction: The nitro group on the benzothiadiazole ring can be reduced to an amine.
Substitution: The morpholine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) are commonly used.
Major Products
Oxidation: Indole-2,3-dione derivatives.
Reduction: Amino derivatives of benzothiadiazole.
Substitution: Various substituted morpholine derivatives.
Scientific Research Applications
N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Benzo[c][1,2,5]thiadiazole Derivatives: These compounds share the benzothiadiazole core and have similar electronic properties.
Indole Derivatives: Compounds with an indole moiety exhibit similar biological activities.
Morpholine Derivatives: These compounds have similar chemical reactivity due to the presence of the morpholine ring.
Uniqueness
N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide is unique due to the combination of its three distinct moieties, which confer a unique set of chemical and biological properties. This makes it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-morpholin-4-ylethyl]-2,1,3-benzothiadiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N5O2S/c1-26-7-6-16-12-15(3-5-20(16)26)21(27-8-10-29-11-9-27)14-23-22(28)17-2-4-18-19(13-17)25-30-24-18/h2-5,12-13,21H,6-11,14H2,1H3,(H,23,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IASVKBMCHVYHIV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C1C=CC(=C2)C(CNC(=O)C3=CC4=NSN=C4C=C3)N5CCOCC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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